molecular formula C11H22N2 B6260621 4-(2,2-dimethylpyrrolidin-1-yl)piperidine CAS No. 1061682-59-4

4-(2,2-dimethylpyrrolidin-1-yl)piperidine

Cat. No.: B6260621
CAS No.: 1061682-59-4
M. Wt: 182.31 g/mol
InChI Key: ODCMEHOHAZOAHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2-dimethylpyrrolidin-1-yl)piperidine is a chemical compound with the molecular formula C₁₁H₂₂N₂ It is a piperidine derivative that features a pyrrolidine ring substituted with two methyl groups at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-dimethylpyrrolidin-1-yl)piperidine typically involves the reaction of piperidine with 2,2-dimethylpyrrolidine under specific conditions. One common method includes:

    Starting Materials: Piperidine and 2,2-dimethylpyrrolidine.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, facilitating nucleophilic substitution.

    Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.

    Temperature: The reaction is typically conducted at elevated temperatures ranging from 50°C to 100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-dimethylpyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine or piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: THF, DMF, dichloromethane.

    Conditions: Reactions are typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

4-(2,2-dimethylpyrrolidin-1-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,2-dimethylpyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2-dimethylpyrrolidin-1-yl)morpholine
  • 4-(2,2-dimethylpyrrolidin-1-yl)pyridine
  • 4-(2,2-dimethylpyrrolidin-1-yl)azepane

Uniqueness

4-(2,2-dimethylpyrrolidin-1-yl)piperidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted research and applications.

Properties

CAS No.

1061682-59-4

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

4-(2,2-dimethylpyrrolidin-1-yl)piperidine

InChI

InChI=1S/C11H22N2/c1-11(2)6-3-9-13(11)10-4-7-12-8-5-10/h10,12H,3-9H2,1-2H3

InChI Key

ODCMEHOHAZOAHK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1C2CCNCC2)C

Purity

85

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.